Technical Monograph: 1-Cbz-3-allylpiperidine-3-carboxylic Acid
Technical Monograph: 1-Cbz-3-allylpiperidine-3-carboxylic Acid
Core Identity & Synthetic Utility in Peptidomimetic Drug Design
Executive Summary
1-Cbz-3-allylpiperidine-3-carboxylic acid (CAS: 1363166-12-4) is a highly specialized, orthogonally protected amino acid scaffold used in the synthesis of conformationally constrained peptidomimetics and complex heterocyclic drugs.
Defined by a quaternary carbon center at the C3 position of the piperidine ring, this molecule serves as a critical "chiral switch" in medicinal chemistry. The bulky carbobenzyloxy (Cbz) protecting group on the nitrogen and the reactive allyl tether at C3 provide dual handles for further functionalization—most notably via Ring-Closing Metathesis (RCM) to access bicyclic or spirocyclic architectures.
This guide details the structural properties, validated synthetic protocols, and strategic applications of this building block, designed for researchers requiring high-fidelity incorporation of constrained pharmacophores.
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule is a derivative of nipecotic acid (piperidine-3-carboxylic acid), modified to include a quaternary center.
-
Core Scaffold: Piperidine (hexahydropyridine) ring.
-
Nitrogen Protection:
-1 is protected by a Carbobenzyloxy (Cbz/Z) group, ensuring stability against basic conditions and preventing amine oxidation or unwanted nucleophilic attacks during downstream synthesis. -
Quaternary Center (C3): The C3 carbon is disubstituted with:
-
A Carboxylic Acid moiety (
), serving as the C-terminus for peptide coupling. -
An Allyl Group (
), a versatile handle for olefin metathesis or radical functionalization.
-
Physicochemical Data Table
| Property | Value |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid |
| CAS Number | 1363166-12-4 |
| Molecular Formula | |
| Molecular Weight | 303.35 g/mol |
| Stereochemistry | Racemic (typically supplied as |
| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~3.8 (Carboxylic acid) |
Synthetic Methodology
The synthesis of 1-Cbz-3-allylpiperidine-3-carboxylic acid relies on the
Reaction Scheme Visualization
The following diagram outlines the logical flow from commercially available nipecotic acid to the target quaternary scaffold.
Figure 1: Convergent synthetic pathway for the generation of the quaternary C3 center.[1][2]
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.
Phase 1: Generation of the Enolate (The Critical Step)
The formation of the quaternary center is thermodynamically challenging. We utilize Lithium Diisopropylamide (LDA) to generate the kinetic enolate at -78°C.
-
Reagents:
-
Substrate:
-Cbz-nipecotic acid ethyl ester (1.0 equiv). -
Base: LDA (1.1 equiv, freshly prepared or commercial solution).
-
Electrophile: Allyl bromide (1.2 equiv).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Cool a solution of LDA in THF to -78°C (dry ice/acetone bath).
-
Add the substrate (dissolved in THF) dropwise over 20 minutes. Crucial: Maintain temp < -70°C to prevent self-condensation.
-
Stir for 45 minutes to ensure complete enolization. The solution typically turns pale yellow.
-
Add Allyl Bromide rapidly.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench: Add saturated
solution. Extract with EtOAc.[2]
-
Phase 2: Ester Hydrolysis
-
Dissolve the crude alkylated ester in a 3:1 mixture of THF:Water .
-
Add LiOH·H₂O (3.0 equiv).
-
Stir at ambient temperature for 12 hours. Monitor by TLC (the acid will remain at the baseline in non-polar solvents).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with DCM. The product often crystallizes or forms a viscous oil upon concentration.
Strategic Applications in Drug Discovery
Ring-Closing Metathesis (RCM)
The primary utility of the C3-allyl group is its participation in RCM reactions to form bicyclic piperidines .
-
Mechanism: If the
-protecting group is swapped for an acyl group containing an alkene (e.g., acryloyl chloride), Grubbs' II catalyst can close the ring between the C3-allyl and the -acyl chain. -
Result: Formation of 2-azabicyclo[3.3.1]nonane or 2-azabicyclo[4.4.0]decane systems, which mimic the twisted conformations of bioactive alkaloids.
Constrained Peptidomimetics
Incorporating this amino acid into a peptide sequence restricts the conformational space (
-
Target: Protease inhibitors (e.g., Cathepsin K).[3]
-
Rationale: The quaternary center locks the piperidine ring into a specific chair conformation, projecting the carboxylic acid and the allyl group into defined vectors that can probe hydrophobic pockets (S1/S2 subsites) of enzymes.
Characterization & Quality Control
To validate the synthesis, the following NMR signals are diagnostic:
| Nucleus | Signal Region | Assignment |
| ¹H NMR | 5.7 - 5.9 ppm (Multiplet) | Internal vinyl proton ( |
| ¹H NMR | 5.1 - 5.2 ppm (Doublet of doublets) | Terminal vinyl protons ( |
| ¹H NMR | 7.3 - 7.4 ppm (Multiplet) | Aromatic protons of the Cbz group (5H). |
| ¹³C NMR | ~176 ppm | Carboxylic acid carbonyl ( |
| ¹³C NMR | ~48 ppm | Quaternary Carbon (C3). |
References
-
PubChem. (2025).[4] 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.[5][6][4][7][8][9][10] National Library of Medicine. Retrieved from [Link]
- Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Cbz-3-allylpiperidine-3-carboxylic Acid | 1363166-12-4 | Benchchem [benchchem.com]
- 8. buyersguidechem.com [buyersguidechem.com]
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